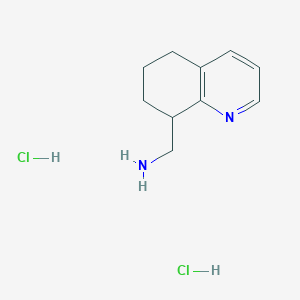

(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine dihydrochloride

Description

Properties

Molecular Formula |

C10H16Cl2N2 |

|---|---|

Molecular Weight |

235.15 g/mol |

IUPAC Name |

5,6,7,8-tetrahydroquinolin-8-ylmethanamine;dihydrochloride |

InChI |

InChI=1S/C10H14N2.2ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;;/h2,5-6,9H,1,3-4,7,11H2;2*1H |

InChI Key |

WILSPIFWNRVHIW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tetrahydroquinoline Core

The key step in the preparation involves the synthesis of the 5,6,7,8-tetrahydroquinoline scaffold, which can be achieved through various catalytic and condensation methods:

Ketonic Mannich Base Route :

Ketonic Mannich bases are synthesized by condensation of methyl aryl ketones with dimethylformamide dimethyl acetal, followed by reaction with active methylene compounds and ammonium acetate. This method yields β-enaminones, which undergo cyclization to form tetrahydroquinolines in the presence of catalysts such as K-10 montmorillonite clay.K-10 Catalyzed Three-Component Reaction :

A common approach involves the reaction of enaminoketones, active methylene compounds, and ammonium acetate in isopropanol with K-10 catalyst. This one-pot reaction under heating (around 80 °C) yields 5,6,7,8-tetrahydroquinoline derivatives with high efficiency and selectivity.Microwave-Assisted Synthesis :

Microwave irradiation has been used to accelerate the synthesis of substituted tetrahydroquinolines, improving yields and reducing reaction times.

Introduction of the Methanamine Group at the 8-Position

Reductive Amination Method :

The 8-position functionalization is typically achieved by reductive amination of the corresponding 8-formyl tetrahydroquinoline intermediate with ammonia or amine sources, followed by reduction with sodium borohydride in methanol. This yields the 8-aminomethyl derivative, which upon treatment with hydrochloric acid forms the dihydrochloride salt.Example Procedure :

Using 4-(formylbenzyl)-carbamic acid tert-butyl ester and 5,6,7,8-tetrahydroquinolin-7-ylamine as starting materials, the reaction is performed in anhydrous methanol under nitrogen atmosphere. After overnight stirring at room temperature, sodium borohydride is added for reduction. The crude product is purified by silica gel chromatography to afford the amine derivative in quantitative yield (100%).

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ketonic Mannich base formation | Methyl aryl ketones + DMF-DMA | 80-97 | Formation of β-enaminones as intermediates |

| Cyclization to tetrahydroquinoline | Enaminoketones + active methylene + NH4OAc + K-10 catalyst, 80 °C, 2 h | 85-95 | High regioselectivity, monitored by TLC |

| Reductive amination | 8-Formyl tetrahydroquinoline + NH3 + NaBH4 in MeOH | 100 | Room temperature, N2 atmosphere, silica gel purification |

| Salt formation | Treatment with HCl | Quantitative | Formation of dihydrochloride salt |

Mechanistic Insights and Catalytic Roles

K-10 Montmorillonite Clay :

Acts as a solid acid catalyst facilitating the cyclization step by activating carbonyl groups and promoting nucleophilic attack, leading to efficient ring closure forming the tetrahydroquinoline core.Sodium Borohydride Reduction :

Selectively reduces the imine intermediate formed during reductive amination to the corresponding amine without affecting other functional groups.

Comparative Analysis of Preparation Routes

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| K-10 Catalyzed Three-Component | One-pot, high yield, mild conditions | Requires catalyst preparation | 85-95 |

| Microwave-Assisted Synthesis | Rapid reaction, energy efficient | Requires specialized equipment | Comparable to K-10 |

| Reductive Amination with NaBH4 | High selectivity, mild conditions | Sensitive to moisture, requires inert atmosphere | 100 |

Summary and Recommendations

The preparation of this compound is efficiently achieved via a two-stage process: synthesis of the tetrahydroquinoline core using catalytic cyclization methods (notably K-10 catalysis) followed by reductive amination at the 8-position. The use of sodium borohydride in methanol under nitrogen atmosphere ensures high purity and yield of the amine intermediate, which upon acid treatment forms the stable dihydrochloride salt.

This methodology is well-documented in peer-reviewed literature and supported by detailed experimental protocols, offering a reliable and scalable route for laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced further to form more saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine dihydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby influencing neurological functions.

Comparison with Similar Compounds

Structural Analogs in the Tetrahydroquinoline Family

5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride (CAS 1187929-87-8)

- Structure: Direct NH2 substitution at the 8-position of the tetrahydroquinoline ring.

- Properties : Molecular weight 221.127, PSA 38.91 Ų, LogP 3.722 .

- Applications : Used as a building block in drug synthesis, particularly for kinase inhibitors.

- Key Difference : Lacks the methanamine (-CH2NH2) side chain, resulting in reduced molecular weight and altered steric effects compared to the target compound.

(5,6,7,8-Tetrahydroquinolin-3-yl)methanamine Hydrochloride

- Structure : Methanamine (-CH2NH2) substituent at the 3-position.

- Properties : Molecular formula C10H15ClN2 (MW ~198.7) .

- Applications : Intermediate in synthesizing bioactive molecules like MJM170 and JAG21, which exhibit neuropharmacological activity .

- Key Difference : Positional isomerism at the 3-position alters electronic interactions and binding affinities compared to the 8-substituted derivative.

2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine Dihydrochloride

- Structure: Ethanamine (-CH2CH2NH2) substituent at the 8-position of a 1,2,3,4-tetrahydroquinoline core.

- Properties : Molecular weight 249.18, higher due to the extended alkyl chain .

Heterocyclic Derivatives with Methanamine Substituents

(1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine Dihydrochloride (CAS 73706-74-8)

- Structure : Pyrimidine core with methanamine at the 2-position.

- Properties : Molecular formula C5H13Cl2N3 (MW 186.09) .

- Applications : Used in peptide mimetics and enzyme inhibitors.

- Key Difference: The pyrimidine ring confers distinct electronic properties compared to tetrahydroquinoline, influencing hydrogen-bonding capacity.

(4-Methoxypyridin-2-yl)methanamine Dihydrochloride (CAS 1344046-06-5)

- Structure : Pyridine ring with methoxy and methanamine groups.

- Properties : Molecular weight 223.11, PSA 52.0 Ų .

- Key Difference : The pyridine core and methoxy group enhance polarity (higher PSA) and reduce LogP (~2.5), favoring aqueous solubility.

Physicochemical and Functional Comparisons

*Calculated based on molecular formula C10H16Cl2N2.

Biological Activity

The compound (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine dihydrochloride is a derivative of tetrahydroquinoline, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

Molecular Structure

- Molecular Formula : CHClN

- Molecular Weight : 235.15 g/mol

- Form : Dihydrochloride salt, enhancing solubility and stability.

Synthesis

The synthesis of this compound typically involves:

- Reduction of Quinoline Derivatives : Catalytic hydrogenation and reductive amination are common methods.

- Purification Techniques : Column chromatography is often used to isolate the desired product from byproducts.

Antiproliferative Effects

Research indicates that this compound has significant antiproliferative effects on various cancer cell lines. For instance:

- Microtubule Depolymerization : At a concentration of 10 µM, this compound was found to induce microtubule depolymerization effectively. The EC values were determined using the sulforhodamine B assay, highlighting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has been studied for its role in inhibiting specific enzymes:

- Semicarbazide-Sensitive Amine Oxidase (SSAO) : In vitro tests have shown that derivatives of tetrahydroquinoline can act as potent inhibitors of SSAO, suggesting potential therapeutic applications in managing conditions related to oxidative stress .

Binding Affinity Studies

Binding affinity studies have demonstrated that this compound interacts with various biological targets:

- Colchicine Binding : The compound exhibited strong inhibition of colchicine binding to tubulin, indicating its potential as an antitumor agent through disruption of microtubule dynamics .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Quinoline | Aromatic heterocyclic compound | Parent structure; lacks amine functionality |

| Tetrahydroquinoline | Saturated derivative of quinoline | Less reactive due to saturation |

| 8-Aminoquinoline | Amino group at 8-position | Different reactivity profile due to amino substitution |

| (5,6,7,8-Tetrahydroquinolin-2-yl)methanamine dihydrochloride | Similar structure but different position of substituents | Variations in biological activity due to structural differences |

This table illustrates how the unique combination of structural features in this compound distinguishes it from other compounds with similar backbones.

Case Study 1: Cancer Cell Line Evaluation

In a study involving the MDA-MB-435 cancer cell line:

- The compound was evaluated for its antiproliferative potency.

- An IC value was established for the concentration required to inhibit cell proliferation by 50%, demonstrating significant cytotoxic effects at low concentrations .

Case Study 2: SSAO Inhibition

In vitro tests on rat aorta microsomal fractions showed that derivatives of tetrahydroquinoline effectively inhibited SSAO activity:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5,6,7,8-tetrahydroquinolin-8-yl)methanamine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of quinoline derivatives followed by hydrogenation and amine functionalization. Key steps include:

- Bromination : Use of brominating agents (e.g., NBS) under controlled temperatures (0–25°C) in inert solvents like dichloromethane .

- Hydrogenation : Catalytic hydrogenation (e.g., Pd/C or PtO₂) in ethanol or methanol to reduce the quinoline ring to tetrahydroquinoline .

- Amine Formation : Reaction with methylamine or ammonia under reductive amination conditions.

- Salt Formation : Treatment with HCl gas in anhydrous ether to yield the dihydrochloride salt .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for slower reactions) and temperature to improve yield (typically 60–80%) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95% required for pharmacological studies) .

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) should show peaks for the tetrahydroquinoline ring (δ 1.5–2.8 ppm, multiplet) and NH₂/amine protons (δ 3.1–3.5 ppm) .

- Mass Spectrometry : ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 221.13 for the free base and chloride adducts .

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (e.g., C: 48.89%, H: 6.38%, N: 12.67%, Cl: 32.06%) .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodological Answer :

- Solubility : The compound is highly soluble in polar solvents (water, DMSO, methanol) but poorly in non-polar solvents (hexane). For aqueous solutions, use 0.1 M HCl (pH ~3) to prevent precipitation .

- Stability :

- Short-term : Stable in refrigerated (4°C) aqueous buffers (pH 3–5) for 48 hours.

- Long-term : Store as a lyophilized powder at -20°C under argon to prevent hygroscopic degradation .

- Degradation Monitoring : Use UV-Vis spectroscopy (λmax ~260 nm) to detect quinoline ring re-oxidation over time .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemical configuration?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow vapor diffusion (e.g., ethanol/water). Use SHELXL (or SHELXTL) for refinement .

- Key Parameters :

- Confirm the chair conformation of the tetrahydroquinoline ring.

- Validate the S-configuration at C8 using Flack parameter analysis (if chiral) .

- Data Interpretation : Compare bond lengths (C-N: ~1.45 Å) and torsion angles with DFT-optimized structures .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in receptor-binding studies?

- Methodological Answer :

- Targeted Modifications :

- Introduce substituents at C5 (e.g., methyl, bromo) to probe steric effects.

- Replace the amine with acyl or sulfonamide groups to assess hydrogen-bonding roles .

- Assays :

- Radioligand Binding : Use ³H-labeled analogs to quantify affinity for CNS targets (e.g., serotonin receptors) .

- MD Simulations : Perform docking (AutoDock Vina) to model interactions with receptor active sites (e.g., 5-HT₃) .

- Data Analysis : Correlate IC₅₀ values with Hammett σ constants or LogP to quantify electronic/hydrophobic contributions .

Q. How does the compound behave under oxidative stress, and what analytical methods detect degradation products?

- Methodological Answer :

- Stress Testing : Expose to H₂O₂ (3% w/v) or UV light (254 nm) for 24 hours .

- Degradation Pathways :

- Quinoline ring re-aromatization (major pathway).

- N-Oxide formation at the amine group.

- Detection :

- LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., m/z 237.1 for N-oxide).

- EPR Spectroscopy : Detect free radicals during UV-induced degradation .

Q. What are the critical considerations for designing pharmacokinetic studies in preclinical models?

- Methodological Answer :

- Dosing : Administer via IV (1–5 mg/kg in saline) or oral gavage (10 mg/kg in 0.5% methylcellulose) .

- Sample Collection : Plasma extraction (ACN precipitation) at 0.5, 1, 2, 4, 8, 24 hours post-dose.

- Bioanalysis :

- LC-MS/MS : Quantify using a stable isotope-labeled internal standard (e.g., ²H₅-analog) .

- Pharmacokinetic Modeling : Calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

Q. How can computational methods predict metabolic pathways and potential toxicity?

- Methodological Answer :

- Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolites (e.g., CYP3A4-mediated oxidation) .

- Toxicity Screening :

- AMES Test : Assess mutagenicity with Salmonella strains TA98/TA100.

- hERG Inhibition : Patch-clamp assays to evaluate cardiac risk .

- Data Integration : Combine QSAR models with experimental IC₅₀ data to prioritize derivatives for further testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.